molecular formula C8H8OS B1281139 3-(Methylthio)benzaldehyde CAS No. 73771-35-4

3-(Methylthio)benzaldehyde

Cat. No. B1281139
CAS RN: 73771-35-4
M. Wt: 152.22 g/mol
InChI Key: XJNCVVVHUWTVCB-UHFFFAOYSA-N
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Description

3-(Methylthio)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a methylthio group attached to the benzene ring. This functional group can significantly alter the chemical and physical properties of the compound, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of derivatives of 3-(Methylthio)benzaldehyde has been explored in the literature. For instance, Schiff bases of 4-(methylthio)benzaldehyde derivatives were synthesized by reacting 4-(methylthio)benzaldehyde with various amines, leading to a series of new compounds characterized by different analytical techniques . This suggests that 3-(Methylthio)benzaldehyde and its derivatives can be synthesized through condensation reactions with amines, which is a common method for preparing Schiff bases.

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Methylthio)benzaldehyde has been studied using various spectroscopic techniques. For example, the mercuration of benzylideneanilines derived from condensing 2-(methylthio) aniline with para-substituted benzaldehydes was investigated, and the structural characterization was performed using IR and 1H NMR, indicating that mercury is directed to the para position of the N-phenyl ring . Additionally, quantum chemical calculations have been used to analyze the molecular structure, spectral properties, and interactions of 4-(benzyloxy)benzaldehyde thiosemicarbazone and its dimer, providing insights into the behavior of such compounds at the molecular level .

Chemical Reactions Analysis

The reactivity of 3-(Methylthio)benzaldehyde derivatives has been studied through various chemical reactions. For instance, the high-performance liquid chromatographic analysis of aldehydes as their 3-methylbenzothiazolone derivatives indicates that these compounds can undergo derivatization reactions, which are useful for analytical purposes . Moreover, the diastereoselective 1,3-dipolar cycloaddition reactions involving related compounds have been reported, showcasing the potential of 3-(Methylthio)benzaldehyde derivatives to participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Methylthio)benzaldehyde derivatives have been evaluated through various studies. Schiff bases of 4-(methylthio)benzaldehyde were characterized by their spectral properties and tested for antibacterial, antioxidant, and cytotoxic activities . These studies provide valuable information on the biological activities and potential applications of these compounds. Additionally, the use of related compounds as fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines demonstrates the utility of these compounds in analytical chemistry .

Scientific Research Applications

Mercuration of Benzylideneanilines

Chattopadhyay and Sinha (1994) explored the mercuration of benzylideneanilines derived from 2-(methylthio) aniline and para-substituted benzaldehydes. Their study found that mercury is directed to the para position of the N-phenyl ring, highlighting a specific chemical behavior of these compounds in reactions (P. Chattopadhyay & C. Sinha, 1994).

Synthesis of Arylacetic Esters

Ogura, Itō, and Tsughihashi (1979) demonstrated the reaction of Methyl (methylthio) methyl sulfoxide with benzaldehyde, which produced 1-(methylsulfinyl)1-(methylthio)-2-phenylethylene. This method provides a novel way to synthesize phenylacetic esters from benzaldehyde, showing the versatility of 3-(Methylthio)benzaldehyde in ester synthesis (K. Ogura, Yoko Itō & Gen-ichi Tsughihashi, 1979).

Green Chemistry in Undergraduate Education

Verdía, Santamarta, and Tojo (2017) reported an undergraduate organic chemistry experiment using an ionic liquid for the Knoevenagel condensation between benzaldehyde and malononitrile. This project provides valuable insights into the use of green chemistry principles and the role of 3-(Methylthio)benzaldehyde in educational settings (Pedro Verdía, Francisco Santamarta & E. Tojo, 2017).

Antibacterial, Antioxidant, and Cytotoxicity Studies

Karthik et al. (2016) synthesized new Schiff bases of 4-(methylthio)benzaldehyde derivatives and evaluated their in vitro antibacterial activity against various bacterial strains. They also assessed the antioxidant activity and cytotoxicity, indicating the potential biomedical applications of these compounds (C. Karthik et al., 2016).

Safety And Hazards

3-(Methylthio)benzaldehyde is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

3-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNCVVVHUWTVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508051
Record name 3-(Methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)benzaldehyde

CAS RN

73771-35-4
Record name 3-(Methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfanyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(3-Bromophenyl)-1,3-dioxolane and dimethyl disulfide were processed as described in Example 71A to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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